molecular formula C11H11NO2 B13660573 2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one

2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B13660573
M. Wt: 189.21 g/mol
InChI Key: TXCLXBACUSXMHA-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring The presence of three methyl groups at positions 2, 6, and 7 further distinguishes it from other oxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one can be achieved through several methods. One common approach involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This reaction typically proceeds under reflux conditions, leading to the formation of the desired oxazine compound .

Another method involves the use of gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This reaction proceeds via a 6-exo-dig cyclization pathway, yielding the oxazine product under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro analogs.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of dihydro analogs.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its anticancer properties and potential as a therapeutic agent

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other oxazine derivatives and similar heterocyclic compounds:

    4H-Benzo[d][1,3]oxazin-4-one: Lacks the three methyl groups, resulting in different chemical properties and reactivity.

    Quinazolinones: Similar in structure but contain a nitrogen atom in place of the oxygen atom in the oxazine ring.

    Pyrido[3’,2’4,5]thieno[3,2-d][1,3]oxazin-4-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2,6,7-trimethyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C11H11NO2/c1-6-4-9-10(5-7(6)2)12-8(3)14-11(9)13/h4-5H,1-3H3

InChI Key

TXCLXBACUSXMHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(OC2=O)C

Origin of Product

United States

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